molecular formula C19H13NOS B5723165 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile

2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile

Cat. No. B5723165
M. Wt: 303.4 g/mol
InChI Key: HOJKRPXFDOQIKC-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile, also known as PTFA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile in inducing apoptosis in cancer cells is believed to involve the inhibition of the Akt signaling pathway, which is involved in cell survival and proliferation. 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile has been shown to downregulate the expression of Akt and its downstream targets, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile has also been shown to induce cell cycle arrest and inhibit cell migration and invasion in cancer cells. In addition, 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile has been shown to exhibit low toxicity towards normal cells and tissues.

Advantages and Limitations for Lab Experiments

One advantage of using 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile in lab experiments is its versatility as a reagent for the synthesis of various compounds. 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile is also relatively easy to synthesize and purify, making it accessible for use in various research settings. However, one limitation of using 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile is its potential toxicity towards cells and tissues, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile. One direction is to further investigate its mechanism of action in inducing apoptosis in cancer cells, with the aim of developing more effective anti-cancer therapies. Another direction is to explore its potential applications in materials science, particularly in the development of novel materials with unique properties. Finally, further research is needed to assess the safety and toxicity of 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile towards cells and tissues, with the aim of developing safer and more effective compounds for use in various research settings.
Conclusion
In conclusion, 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile is a synthetic compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its mechanism of action in inducing apoptosis in cancer cells involves the inhibition of the Akt signaling pathway, and it has been shown to exhibit low toxicity towards normal cells and tissues. While there are limitations to its use in certain experiments, 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile remains a promising compound for future research.

Synthesis Methods

2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile can be synthesized through a multi-step process involving the reaction of furfural with phenylacetylene, followed by the reaction of the resulting product with phenylthiol and acrylonitrile. The final product is obtained through purification and isolation steps.

Scientific Research Applications

2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. In materials science, 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile has been used as a versatile reagent for the synthesis of various compounds.

properties

IUPAC Name

(Z)-2-phenyl-3-(5-phenylsulfanylfuran-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NOS/c20-14-16(15-7-3-1-4-8-15)13-17-11-12-19(21-17)22-18-9-5-2-6-10-18/h1-13H/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJKRPXFDOQIKC-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(O2)SC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)SC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-phenyl-3-(5-phenylsulfanylfuran-2-yl)prop-2-enenitrile

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